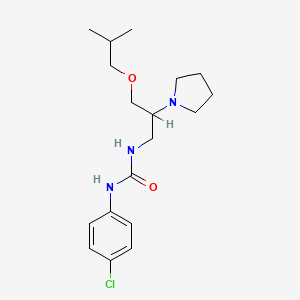
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and sugar moieties. The reaction conditions may involve:
Condensation reactions: Combining pyrimidine derivatives with sugar moieties under acidic or basic conditions.
Amination reactions: Introducing amino groups using reagents like ammonia or amines.
Methoxylation reactions: Adding methoxy groups using methanol and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure compounds.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antibacterial properties.
Industry: Used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- involves:
Molecular targets: Binding to specific enzymes or receptors in biological systems.
Pathways involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.
Nucleoside analogs: Compounds with similar sugar moieties but different bases.
Uniqueness
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
328553-61-3 |
|---|---|
分子式 |
C11H19N4O6+ |
分子量 |
303.29 g/mol |
IUPAC 名称 |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6-,7+,9?/m0/s1 |
InChI 键 |
PGVODIOYTVZUKM-AXIQJOJTSA-O |
手性 SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@H](CO2)O)O)O |
规范 SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















